Cas no 1805073-65-7 (4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid)

4-(アミノメチル)-2-(ジフルオロメチル)-5-メチルピリジン-3-カルボン酸は、ピリジン骨格にアミノメチル基、ジフルオロメチル基、メチル基、およびカルボキシル基を有する多機能な有機化合物です。この化合物の特徴的な構造は、医薬品中間体や農薬開発における重要な構築ブロックとしての利用可能性を示しています。特に、ジフルオロメチル基の導入により代謝安定性が向上し、カルボキシル基とアミノメチル基の存在によりさらなる化学修飾が可能です。これらの特性から、創薬研究分野での応用が期待される高機能な化学物質です。

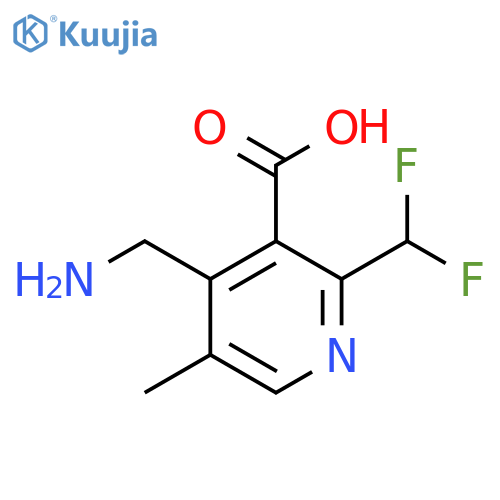

1805073-65-7 structure

商品名:4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid

CAS番号:1805073-65-7

MF:C9H10F2N2O2

メガワット:216.184709072113

CID:4898633

4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid

-

- インチ: 1S/C9H10F2N2O2/c1-4-3-13-7(8(10)11)6(9(14)15)5(4)2-12/h3,8H,2,12H2,1H3,(H,14,15)

- InChIKey: ROMHHWUMUUCKOE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)O)=C(CN)C(C)=CN=1)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 238

- トポロジー分子極性表面積: 76.2

- 疎水性パラメータ計算基準値(XlogP): -2

4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016544-250mg |

4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid |

1805073-65-7 | 95% | 250mg |

$931.00 | 2022-04-01 | |

| Alichem | A029016544-1g |

4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid |

1805073-65-7 | 95% | 1g |

$3,039.75 | 2022-04-01 |

4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1805073-65-7 (4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量